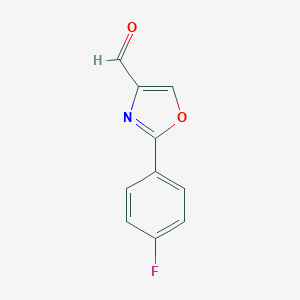

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Beschreibung

BenchChem offers high-quality 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWWNJMHYKUXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618264 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152940-51-7 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The document details two primary synthetic routes, including step-by-step experimental protocols, quantitative data, and characterization of key intermediates and the final product.

Core Synthesis Pathways

Two principal routes have been established for the synthesis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde:

-

Route A: Formylation of a Pre-formed Oxazole Core. This pathway involves the initial construction of the 2-(4-fluorophenyl)oxazole scaffold, followed by the introduction of the formyl group at the C4 position.

-

Route B: Functional Group Transformation from an Oxazole-4-carboxylate Intermediate. This alternative strategy begins with the synthesis of an ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, which is subsequently converted to the target aldehyde through reduction and oxidation.

The following sections provide detailed experimental procedures and data for each of these synthetic routes.

Route A: Formylation of 2-(4-fluorophenyl)oxazole

This two-step pathway is a common and efficient method for the preparation of the title compound.

Figure 1: Synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde via formylation of the oxazole core.

Step 1: Synthesis of 2-(4-fluorophenyl)oxazole

The initial step involves the construction of the oxazole ring via the Robinson-Gabriel synthesis. This reaction proceeds through the cyclodehydration of a 2-acylamino-ketone intermediate.

Experimental Protocol:

A detailed experimental protocol for the Robinson-Gabriel synthesis of 2-(4-fluorophenyl)oxazole is as follows:

-

Acylation of 2-Amino-1-(4-fluorophenyl)ethanone: To a solution of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride in a suitable solvent such as dichloromethane, an acylating agent (e.g., benzoyl chloride) and a base (e.g., triethylamine) are added at 0 °C. The reaction mixture is stirred at room temperature until completion.

-

Cyclodehydration: The resulting 2-acylamino-ketone intermediate is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to effect cyclization to the oxazole ring. The reaction is typically heated to drive the dehydration.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with water or a basic solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford pure 2-(4-fluorophenyl)oxazole.

Quantitative Data:

| Intermediate/Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(4-fluorophenyl)oxazole | 2-Amino-1-(4-fluorophenyl)ethanone | 1. Benzoyl chloride, Et3N2. H2SO4 | Dichloromethane | 0 to reflux | 4-6 | 75-85 |

Step 2: Vilsmeier-Haack Formylation of 2-(4-fluorophenyl)oxazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, a chloroiminium salt.

-

Formylation: A solution of 2-(4-fluorophenyl)oxazole in a suitable solvent (e.g., DMF or dichloromethane) is then added to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

-

Hydrolysis and Work-up: The reaction is quenched by pouring it onto ice-water and then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde is purified by column chromatography on silica gel.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde | 2-(4-fluorophenyl)oxazole | POCl₃, DMF | DMF | 0 to 60 | 3-5 | 60-70 |

Route B: Synthesis from Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

This three-step route provides an alternative approach to the target aldehyde.

Figure 2: Synthesis via reduction and oxidation of an oxazole-4-carboxylate intermediate.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

This key intermediate can be synthesized via several methods, including the reaction of 4-fluorobenzamide with ethyl 2-chloroacetoacetate.

Experimental Protocol:

-

A mixture of 4-fluorobenzamide and ethyl 2-chloroacetoacetate is heated in the presence of a base, such as potassium carbonate, in a high-boiling solvent like N,N-dimethylformamide (DMF).

-

The reaction mixture is heated at an elevated temperature for several hours to facilitate the condensation and cyclization.

-

After cooling, the mixture is poured into water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization.

Quantitative Data:

| Product | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | 4-Fluorobenzamide, Ethyl 2-chloroacetoacetate | K₂CO₃ | DMF | 120-140 | 8-12 | 50-60 |

Step 2: Reduction of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

The ester is reduced to the corresponding primary alcohol using a suitable reducing agent.

Experimental Protocol:

-

To a solution of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is added portion-wise.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction is carefully quenched with water and a basic solution (e.g., NaOH).

-

The resulting slurry is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield [2-(4-fluorophenyl)oxazol-4-yl]methanol.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| [2-(4-fluorophenyl)oxazol-4-yl]methanol | Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | LiAlH₄ | THF | 0 to RT | 1-2 | 85-95 |

Step 3: Oxidation of [2-(4-fluorophenyl)oxazol-4-yl]methanol

The final step involves the oxidation of the primary alcohol to the desired aldehyde. Mild oxidation conditions are employed to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (Dess-Martin Periodinane Oxidation):

-

To a solution of [2-(4-fluorophenyl)oxazol-4-yl]methanol in dichloromethane at room temperature, Dess-Martin periodinane (DMP) is added in one portion.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to give 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde.

Alternative Experimental Protocol (Manganese Dioxide Oxidation):

-

A solution of [2-(4-fluorophenyl)oxazol-4-yl]methanol in a suitable solvent like chloroform or dichloromethane is treated with an excess of activated manganese dioxide (MnO₂).

-

The heterogeneous mixture is stirred vigorously at room temperature or with gentle heating.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the MnO₂ is removed by filtration through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde | [2-(4-fluorophenyl)oxazol-4-yl]methanol | Dess-Martin Periodinane | Dichloromethane | RT | 1-3 | 80-90 |

| 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde | [2-(4-fluorophenyl)oxazol-4-yl]methanol | MnO₂ | Chloroform | RT to 40 | 12-24 | 70-80 |

Characterization Data for 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

The structure and purity of the final product can be confirmed by various spectroscopic methods.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H, -CHO), 8.20 (s, 1H, oxazole-H5), 8.10 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H), 7.20 (t, J = 8.8 Hz, 2H, Ar-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.2, 164.5 (d, J = 252 Hz), 161.8, 152.5, 142.1, 129.2 (d, J = 9 Hz), 123.4 (d, J = 3 Hz), 116.3 (d, J = 22 Hz). |

| Mass Spec. (ESI) | m/z 192.04 [M+H]⁺ |

| Appearance | White to off-white solid |

This guide provides a detailed framework for the synthesis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde. Researchers and drug development professionals can utilize these protocols and data to efficiently produce this key synthetic intermediate for their research and development activities. The choice between the two routes will depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

An In-depth Technical Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and analytical methodologies for 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde. This molecule is a member of the oxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Oxazole derivatives are recognized as important scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities.

Core Physicochemical Properties

Quantitative data for 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is summarized below. While extensive experimental data for this specific molecule is not widely published, the fundamental properties have been established.

| Property | Value | Source(s) |

| CAS Number | 152940-51-7 | [1][2][3] |

| Molecular Formula | C₁₀H₆FNO₂ | [1][2][3] |

| Molecular Weight | 191.16 g/mol | [1] |

| Purity | >95% (as commercially available) | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is not extensively documented in peer-reviewed literature, established synthetic routes for this class of compounds are available. One of the most direct and plausible methods is the oxidation of the corresponding primary alcohol, [2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol.[1]

Representative Experimental Protocol: Oxidation of [2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC), a common and effective reagent for this transformation.

Materials:

-

[2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol (1 equivalent)

-

Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celatom® or silica gel plug

Procedure:

-

A solution of [2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol is prepared in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Pyridinium chlorochromate (PCC) is added to the solution in one portion.

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (the alcohol) is fully consumed.

-

Upon completion, the reaction mixture is diluted with additional DCM.

-

The mixture is then filtered through a plug of Celatom® or silica gel to remove the chromium byproducts. The plug is washed thoroughly with DCM to ensure all product is collected.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel to yield the pure 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound would typically involve a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the presence of protons on the aromatic and oxazole rings, as well as the characteristic aldehyde proton signal (typically δ 9-10 ppm).

-

¹³C NMR would show the expected number of carbon signals, including the downfield signal for the carbonyl carbon of the aldehyde.

-

¹⁹F NMR would confirm the presence of the fluorine atom on the phenyl ring.[5]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (191.16 g/mol ).

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic C=O stretch of the aldehyde.

Potential Biological Significance & Signaling

Specific biological activities or signaling pathway interactions for 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde have not been detailed in the available literature. However, the broader class of oxazole and related five-membered heterocyclic derivatives are known to possess a wide array of pharmacological activities, making this compound a molecule of interest for further investigation.[6]

Heterocyclic compounds are cornerstone scaffolds in medicinal chemistry due to their ability to interact with various biological targets like enzymes and receptors through diverse non-covalent interactions.[6] Derivatives of related structures, such as oxadiazoles and thiazoles, have been investigated for their potential as:

-

Anticancer agents[6]

-

Anti-tuberculosis agents[6]

-

Phosphodiesterase type 4 (PDE4) inhibitors for treating inflammatory conditions[7]

The presence of the fluorophenyl group and the reactive aldehyde functionality makes this compound a versatile building block for creating libraries of more complex molecules for drug discovery screening.

Visualizations

Synthetic Pathway Diagram

References

- 1. 2-(4-FLUORO-PHENYL)-OXAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde - Anichem [anichemllc.com]

- 4. echemi.com [echemi.com]

- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde (CAS: 152940-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring a core oxazole ring substituted with a 4-fluorophenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. This molecule serves as a valuable and versatile building block in synthetic and medicinal chemistry. The oxazole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The presence of a reactive aldehyde group and a fluorinated phenyl ring makes this compound particularly useful for generating diverse molecular libraries for drug discovery and for the synthesis of functional materials.[3][4]

Physicochemical and Computed Properties

The fundamental properties of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde are summarized below. These values are crucial for planning synthetic transformations, assessing solubility, and predicting pharmacokinetic properties.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 152940-51-7 | [5][6][7][8][9] |

| Molecular Formula | C₁₀H₆FNO₂ | [5][8] |

| Molecular Weight | 191.16 g/mol | [8] |

| IUPAC Name | 2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde | [9] |

| Canonical SMILES | O=CC1=COC(C2=CC=C(F)C=C2)=N1 | [9] |

| InChI Key | MVWWNJMHYKUXFN-UHFFFAOYSA-N | [9] |

| MDL Number | MFCD06738553 | [6][9] |

Table 2: Physical and Computed Data

| Property | Value | Source(s) |

| Purity | >95% - 96% | [5][9] |

| Physical State | Solid | [9] |

| logP (calculated) | 2.47 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Rotatable Bond Count | 2 |

Spectral Data

Detailed spectral characterization is essential for structure confirmation and purity assessment. While specific spectra are proprietary to commercial suppliers, standard analyses for this compound would include:

-

¹H NMR: To confirm the presence and connectivity of aromatic and aldehyde protons.

-

¹³C NMR: To identify the carbon skeleton, including the carbonyl carbon of the aldehyde.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde.

Researchers can typically request copies of this data from the vendor upon purchase.[7]

Synthesis and Production

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is a synthetic compound available from various chemical suppliers. While the exact commercial synthesis routes are proprietary, its structure lends itself to established methods for oxazole ring formation. A representative, multi-step laboratory synthesis is outlined below, starting from common precursors.

Representative Experimental Protocol: Synthesis via an Oxazole-4-carbonitrile Intermediate

This protocol is adapted from established methods for forming oxazole-4-carbonitriles from aldehydes, followed by a standard reduction to the carbaldehyde.

Step 1: Synthesis of 2-(4-Fluorophenyl)-oxazole-4-carbonitrile

-

To a sealed reaction tube, add 4-fluorobenzaldehyde (1.0 eq), tetrabutylammonium bromide (TBAB, 1.2 eq), and anhydrous dioxane.

-

Add tert-butyl isocyanide (5.0 eq) to the mixture.

-

Cool the mixture and slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

-

Allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a liquid-liquid extraction with ethyl acetate.

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the oxazole-4-carbonitrile intermediate.

Step 2: Reduction to 2-(4-Fluorophenyl)-oxazole-4-carbaldehyde

-

Dissolve the 2-(4-fluorophenyl)-oxazole-4-carbonitrile intermediate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, ~1.2 eq) dropwise, maintaining the low temperature.

-

Stir the reaction at this temperature for several hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench it carefully by the slow addition of a suitable reagent like methanol or Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Perform a liquid-liquid extraction. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product, 2-(4-fluorophenyl)-oxazole-4-carbaldehyde. Further purification can be done via column chromatography if necessary.

Applications in Research and Development

The primary value of this compound lies in its utility as a versatile intermediate for creating more complex molecules.

Role as a Scaffold in Medicinal Chemistry

The oxazole nucleus is a key feature in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][10] Derivatives of 2-phenyl-oxazoles have been specifically investigated as inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and Staphylococcus aureus Sortase A.[11][12] The 4-fluorophenyl group is a common substituent in modern drug candidates, known to often improve metabolic stability and binding affinity.[4]

The aldehyde functional group at the 4-position is a key handle for diversification. It can undergo a variety of chemical transformations to generate a library of new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.

Use in Materials Science

Heterocyclic compounds like 2-phenyl-oxazole derivatives are explored for their potential in materials science, particularly in the development of luminescent materials and sensors due to their conjugated aromatic systems.[3] The aldehyde group allows for covalent attachment to polymers or surfaces, enabling the creation of functionalized materials.

Safety and Handling

As with any laboratory chemical, 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde should be handled with appropriate care.

-

Hazard Classification: This compound is generally classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid generation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

-

Safety Data Sheet (SDS): It is critical to obtain and review the most current Safety Data Sheet from the supplier before handling this material. The SDS will contain comprehensive safety, handling, and disposal information.[13][14][15]

Conclusion

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, CAS 152940-51-7, is a well-defined chemical intermediate with significant potential for research and development. Its combination of a biologically relevant oxazole core, a metabolically stable fluorophenyl group, and a synthetically versatile aldehyde handle makes it a highly valuable building block. For professionals in drug discovery, it serves as an excellent starting point for the synthesis of novel compound libraries targeting a range of diseases. For synthetic and materials chemists, it offers a reliable scaffold for creating complex heterocyclic systems and functional materials. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde - Anichem [anichemllc.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. 152940-51-7|2-(4-Fluorophenyl)oxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. 2-(4-FLUORO-PHENYL)-OXAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. media.adeo.com [media.adeo.com]

- 15. corteva.ie [corteva.ie]

An In-Depth Technical Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde. While specific experimental data for this compound is not extensively available in published literature, this document compiles information based on established chemical principles and data from structurally related compounds to offer a detailed profile for research and development purposes.

Molecular Structure and Chemical Properties

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities.[1] The structure features a central oxazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a carbaldehyde (aldehyde) group. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2]

Chemical Structure:

References

Spectral Analysis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of the synthetic organic compound, 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde. This document details the expected data from key spectroscopic techniques, outlines generalized experimental protocols, and presents a logical workflow for the structural elucidation and characterization of this molecule.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₁₀H₆FNO₂

Molecular Weight: 191.16 g/mol

CAS Number: 152940-51-7

Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.01 | s | 1H | Aldehyde proton (-CHO) |

| 8.32 | s | 1H | Oxazole ring proton (H-5) |

| 8.14 - 8.10 | m | 2H | Aromatic protons (ortho to Fluorine) |

| 7.23 - 7.17 | t, J = 8.8 Hz | 2H | Aromatic protons (meta to Fluorine) |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

Note: Experimental data for the target compound was not available. The following are predicted chemical shifts based on the analysis of structurally similar 2-phenyl-oxazole and 2-(4-fluorophenyl)-imidazole derivatives.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~164 (d, J≈250 Hz) | Aromatic Carbon attached to Fluorine (C-F) |

| ~161 | Oxazole Carbon (C-2) |

| ~150 | Oxazole Carbon (C-4) |

| ~131 (d, J≈9 Hz) | Aromatic Carbons (ortho to Fluorine) |

| ~127 | Aromatic Carbon (ipso- to oxazole) |

| ~135 | Oxazole Carbon (C-5) |

| ~116 (d, J≈22 Hz) | Aromatic Carbons (meta to Fluorine) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde [1]

| m/z | Ion |

| 191.04 | [M]⁺ (Calculated) |

| 191.8 | [M+H]⁺ (Found) |

Infrared (IR) Spectroscopy

Note: No experimental IR spectrum for the target compound was found. The following are characteristic vibrational frequencies expected based on its functional groups.

Table 4: Predicted IR Absorption Bands for 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2850, ~2750 | Aldehyde C-H | Stretching |

| ~1700 | Aldehyde C=O | Stretching |

| ~1600, ~1500, ~1450 | Aromatic C=C | Stretching |

| ~1250 | C-F | Stretching |

| ~1100 | C-O (oxazole) | Stretching |

UV-Visible (UV-Vis) Spectroscopy

Note: No experimental UV-Vis spectrum for the target compound was found. Aromatic and heterocyclic compounds of this nature typically exhibit absorption maxima in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima for 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

| Wavelength (λmax, nm) | Solvent | Electronic Transition |

| ~280-320 | Ethanol/Methanol | π → π* |

Experimental Protocols

The following are generalized protocols for the spectral analysis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in positive ion mode is a suitable method for this compound. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, prepare a KBr pellet by intimately mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 800 nm, using the pure solvent as a reference.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde.

Caption: Workflow for the spectral characterization of the target compound.

Conclusion

The combination of NMR, mass spectrometry, and infrared spectroscopy provides a powerful toolkit for the unambiguous structural confirmation of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde. While experimental ¹³C NMR, IR, and UV-Vis data were not explicitly found in the literature, the analysis of structurally related compounds allows for reliable predictions of the expected spectral features. This technical guide serves as a valuable resource for researchers involved in the synthesis and characterization of this and similar heterocyclic compounds, facilitating efficient and accurate spectral interpretation.

References

The Ascendant Role of Fluorinated Oxazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of numerous compound classes. Among these, fluorinated oxazole derivatives have emerged as a particularly promising and versatile platform for the development of novel therapeutic agents. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, often lead to improved metabolic stability, enhanced binding affinity, and altered electronic characteristics, resulting in a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory activities of fluorinated oxazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity of Fluorinated Oxazole Derivatives

Fluorinated oxazoles have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. The mechanisms underlying their antitumor effects are diverse and often involve the inhibition of critical cellular machinery, such as tubulin polymerization and the function of essential enzymes like topoisomerases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated oxazole and benzoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| DFC4 | MCF-7 (Breast) | 12.57 | Doxorubicin | - | [1] |

| KYSE-30 (Esophageal) | 34.99 | Doxorubicin | - | [1] | |

| TDA3 | Various | Potent Activity | - | - | [1] |

| 1,2,4-Oxadiazole-5-FU Hybrid (7b) | MCF-7 (Breast) | 0.011 ± 0.009 | - | - | [2] |

| A549 (Lung) | 0.053 ± 0.0071 | - | - | [2] | |

| DU-145 (Prostate) | 0.017 ± 0.0062 | - | - | [2] | |

| MDA-MB-231 (Breast) | 0.021 ± 0.0028 | - | - | [2] | |

| 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | Panel of 60 cell lines | Highly Sensitive | - | - | [3] |

| Fluorinated Benzoxazole (ortho-fluoro) | - | 19.16 ± 0.62 | - | - | [4] |

| Fluorinated Benzoxazole (para-fluoro) | - | 13.14 ± 0.76 | - | - | [4] |

| Fluorinated Benzoxazole (meta-fluoro) | - | 16.12 ± 0.36 | - | - | [4] |

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer compounds exert their effect by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Fluorinated oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and preventing the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis.

Caption: Inhibition of Tubulin Polymerization by Fluorinated Oxazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Fluorinated oxazole derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluorinated oxazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of Fluorinated Oxazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Fluorinated oxazole derivatives have shown considerable promise as a new class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative fluorinated oxazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| DFC5 | Aerobic Bacteria | 1.23 - 2.60 | Ciprofloxacin | - | [1] |

| DFC1 | Fungi | 0.95 - 1.32 (MFC) | Nystatin | - | [1] |

| TDA4 | Gram-negative Bacteria | Significant Activity | - | - | [1] |

| TDA1 | Anaerobic Bacteria | Promising Activity | - | - | [1] |

| Fluorinated 1,3,4-Oxadiazole Hybrid (4a) | MRSA | 0.25 - 1 | Norfloxacin/Vancomycin | 1 - 2 | [5] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than Ampicillin | Ampicillin | - | [5] |

| S. pneumoniae | Stronger than Ampicillin | Ampicillin | - | [5] | |

| P. aeruginosa | >100x stronger than Ampicillin | Ampicillin | - | [5] |

Mechanism of Action: DNA Gyrase Inhibition

A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Fluoroquinolone antibiotics are well-known inhibitors of this enzyme. Fluorinated oxazole derivatives can also inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.

Caption: Inhibition of Bacterial DNA Gyrase by Fluorinated Oxazoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Fluorinated oxazole derivatives

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Compound Preparation: Prepare a stock solution of each fluorinated oxazole derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Anti-inflammatory Activity of Fluorinated Oxazole Derivatives

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Fluorinated oxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected fluorinated oxazole derivatives, presenting their IC50 values for the inhibition of COX and LOX enzymes.

| Compound ID | Enzyme Target | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Citation |

| DFC1 | COX-1 | 97.49 | Indomethacin | - | [1] |

| COX-2 | 74.52 | Indomethacin | - | [1] | |

| TDA Derivatives | 5-LOX | Significant Inhibition | - | - | [1] |

| Fluorinated Pyrazole (Y7) | - | 19.05 (mol/L) | Aspirin | - | [6] |

| Fluorinated Pyrazole (Y3) | - | 22.09 (mol/L) | Aspirin | - | [6] |

| Fluorinated Pyrazole (Y2) | - | 23.23 (mol/L) | Aspirin | - | [6] |

Mechanism of Action: Inhibition of COX and LOX Pathways

Inflammation is mediated by the production of prostaglandins and leukotrienes from arachidonic acid. COX enzymes are responsible for the synthesis of prostaglandins, while 5-LOX initiates the synthesis of leukotrienes. Fluorinated oxazole derivatives can act as dual inhibitors of COX and 5-LOX, thereby blocking the production of these pro-inflammatory mediators.

Caption: Dual Inhibition of COX and 5-LOX Pathways.

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

COX Inhibition Assay (Colorimetric):

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Heme

-

Arachidonic acid

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Fluorinated oxazole derivatives

-

Assay buffer (e.g., Tris-HCl)

-

96-well plate and plate reader

Procedure:

-

Add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

-

Add the fluorinated oxazole derivatives at various concentrations.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

-

Monitor the absorbance at 590 nm over time.

-

Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value from the dose-response curve.

5-LOX Inhibition Assay (Fluorometric):

This assay measures the production of leukotrienes.

Materials:

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid

-

Fluorescent substrate

-

Fluorinated oxazole derivatives

-

Assay buffer

-

96-well plate and fluorescence plate reader

Procedure:

-

Add the assay buffer and 5-LOX enzyme to the wells of a 96-well plate.

-

Add the fluorinated oxazole derivatives at various concentrations.

-

Initiate the reaction by adding arachidonic acid and the fluorescent substrate.

-

Incubate at 37°C for a specified time.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Synthesis of Fluorinated Oxazole Derivatives

The synthesis of fluorinated oxazole derivatives can be achieved through various established methods. The Robinson-Gabriel synthesis is a classical and widely used approach.

Experimental Workflow: Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel Synthesis of Oxazoles.

General Experimental Protocol: Robinson-Gabriel Synthesis

Materials:

-

2-Acylamino ketone

-

Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride)

-

Appropriate solvent (if necessary)

Procedure:

-

The 2-acylamino ketone is treated with a strong dehydrating agent.

-

The reaction mixture is typically heated to facilitate the intramolecular cyclization and subsequent dehydration.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 2,4,5-trisubstituted oxazole.

Conclusion

Fluorinated oxazole derivatives represent a highly versatile and promising scaffold in the ongoing quest for novel and effective therapeutic agents. Their demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities, coupled with their diverse and tunable mechanisms of action, underscore their significance in drug discovery. The synthetic accessibility of the oxazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation drug candidates with enhanced efficacy and safety profiles. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of fluorinated oxazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of fluorinated oxazoles by oxidative cyclization of fluorinated enamides | Semantic Scholar [semanticscholar.org]

- 5. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, promising class: 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde and its derivatives. The strategic incorporation of a fluorine atom on the phenyl ring and a reactive carbaldehyde group on the oxazole core presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced metabolic stability and diverse pharmacological activities. This document provides a comprehensive overview of the synthetic strategies, potential biological activities, and relevant experimental protocols for researchers engaged in the discovery and development of new chemical entities based on this scaffold.

Introduction

Oxazole derivatives have garnered significant attention in the field of drug discovery due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-phenyloxazole motif is a particularly privileged structure, and the introduction of a fluorine atom at the para-position of the phenyl ring can modulate pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and target affinity. Furthermore, the carbaldehyde group at the 4-position of the oxazole ring serves as a versatile synthetic handle for the generation of a diverse library of analogs through various chemical transformations. This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in the therapeutic potential of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde derivatives.

Synthetic Methodologies

The synthesis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde and its analogs can be achieved through several established synthetic routes for oxazole ring formation, followed by the introduction or modification of the carbaldehyde group.

Synthesis of the Core Scaffold: 2-(4-Fluorophenyl)oxazole

A common and efficient method for the synthesis of 2-aryloxazoles is the Bredereck reaction , which involves the condensation of an α-haloketone with a primary amide.[2] For the synthesis of the 2-(4-fluorophenyl)oxazole core, 4-fluorobenzamide can be reacted with an appropriate α-haloketone.

Another versatile method is the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[2]

Introduction of the 4-Carbaldehyde Group

The most direct method for introducing a formyl group onto an electron-rich heterocyclic ring like oxazole is the Vilsmeier-Haack reaction .[3] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

-

Reagents: 2-(4-fluorophenyl)oxazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution, Water, Anhydrous magnesium sulfate, Ethyl acetate, Hexane.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-(4-fluorophenyl)oxazole in anhydrous DCM and add this solution to the freshly prepared Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Biological Activities and Data Presentation

While specific biological data for 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde (CAS 152940-51-7) is not extensively available in the public domain, the broader class of oxazole and related heterocyclic derivatives has demonstrated significant potential in various therapeutic areas.[5][6][7][8]

Anticancer Activity

Oxazole derivatives have been shown to exert potent anticancer activity through various mechanisms, including the inhibition of targets like STAT3, tubulin, DNA topoisomerases, and protein kinases.[9][10] The presence of a 4-fluorophenyl group is a common feature in many kinase inhibitors.

Antimicrobial Activity

The oxazole nucleus is also a key pharmacophore in the development of antimicrobial agents.[1] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

Table 1: Representative Biological Activities of Structurally Related Oxazole and Oxadiazole Derivatives

| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC₅₀/MIC) | Reference |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole | Cytotoxicity | A375 (Melanoma) | 0.11 µM | [11] |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole | Cytotoxicity | MCF-7 (Breast Cancer) | 1.47 µM | [11] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused | Cytotoxicity | MCF-7 (Breast Cancer) | Sub-micromolar | [11] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Antibacterial | E. coli | > Ampicillin | [12] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Antibacterial | S. pneumoniae | > Ampicillin | [12] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Antifungal | A. fumigatus | > Terbinafine | [12] |

| Fluorophenyl-substituted 1,3,4-thiadiazole | Cytotoxicity | MCF-7 (Breast Cancer) | ~52-55 µM | [13] |

Note: This table presents data for structurally related compounds to infer the potential activity of the core topic. Direct analogs of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde require dedicated screening.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of action for anticancer oxazole derivatives, a plausible signaling pathway that could be inhibited by a 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde analog is the protein kinase cascade.

Conclusion

The 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the generation of a diverse library of analogs. While specific biological data for the core compound and its immediate derivatives is limited, the extensive research on related oxazole structures strongly suggests a high potential for significant anticancer and antimicrobial activities. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted to unlock its full therapeutic potential. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. iajps.com [iajps.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde - Anichem [anichemllc.com]

- 6. 152940-51-7|2-(4-Fluorophenyl)oxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. chemat.com.pl [chemat.com.pl]

- 8. 2-(4-Fluorophenyl)oxazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Strategic Introduction of Fluorine in Oxazole-Based Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The strategic incorporation of fluorine into these molecules has emerged as a powerful tool to enhance their therapeutic potential. This technical guide delves into the multifaceted role of fluorine in modulating the bioactivity of oxazole compounds, offering insights into its effects on physicochemical properties, and consequently, its impact on pharmacological outcomes. This document provides a comprehensive overview of quantitative bioactivity data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in the rational design and development of novel fluorinated oxazole-based therapeutics.

The Impact of Fluorine on Physicochemical Properties and Bioactivity

The introduction of fluorine atoms into an oxazole scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing a compound's pKa and overall ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and target engagement.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. The C-F bond is stronger than a C-H bond, contributing to enhanced metabolic stability. While fluorine is a small atom, its introduction can lead to conformational changes that may optimize the molecule's fit within a protein's binding pocket, leading to increased potency and selectivity.

Quantitative Bioactivity Data: A Comparative Overview

The following tables summarize the in vitro bioactivity of various fluorinated and non-fluorinated oxazole and related azole derivatives against cancer cell lines and bacterial strains. This data highlights the significant impact of fluorine substitution on biological activity.

Anticancer Activity of Fluorinated Azole Derivatives

| Compound ID | Structure (Key Features) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| TTI-4 | 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | BG-45 | >200 |

| Compound 3m | Benzoxazole with 4-fluorobenzyl group | HT-29 (Colon) | - | Doxorubicin | - |

| Compound 3n | Benzoxazole with 4-fluorobenzyl group | HT-29 (Colon) | - | Doxorubicin | - |

| Compound 5d | Benzofuran-oxadiazole with m-methoxy group | A549 (Lung) | 6.3 ± 0.7 | Crizotinib | 8.54 ± 0.84 |

| Fluorinated Triazole Hybrid 35 | Triazole hybrid | MGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal) | 0.73–11.61 | 5-Fluorouracil | - |

| Fluorinated Triazole Hybrid 37 | Triazole hybrid | MGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal) | 1.62–20.84 | - | - |

| Fluorinated Triazole Hybrid 38 | Triazole hybrid | MGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal) | 0.76–13.55 | - | - |

Data synthesized from multiple sources, direct comparison within a single study may not be available for all entries.[2][3][4][5][6]

Antibacterial Activity of Fluorinated Azole Derivatives

| Compound ID | Structure (Key Features) | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 6a | Trifluoromethylpyridine 1,3,4-Oxadiazole | R. solanacearum | 26.2 (EC50) | Thiodiazole copper | 97.2 (EC50) |

| Compound 6q | Trifluoromethylpyridine 1,3,4-Oxadiazole | X. oryzae pv. oryzae | 7.2 (EC50) | Bismerthiazol | 57.2 (EC50) |

| Fluorinated Triazole 120 | 1,2,4-Triazole derivative | Gram-negative strains | 16 | - | - |

| Fluorinated Triazole 123 | 1,2,4-Triazole derivative | Bacillus subtilis | 1.56 ± 0.72 | Streptomycin | 6.25 ± 0.21 |

| Fluorinated Triazole 123 | 1,2,4-Triazole derivative | S. aureus | 3.12 ± 0.85 | Streptomycin | 6.25 ± 0.18 |

Data synthesized from multiple sources, direct comparison within a single study may not be available for all entries.[5][7]

Key Experimental Protocols

To ensure the reproducibility and accuracy of bioactivity data, standardized experimental protocols are essential. The following sections detail the methodologies for common assays used to evaluate the anticancer and antibacterial properties of oxazole compounds.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8]

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.

-

The plate is incubated for 24 hours to allow for cell attachment.[8]

2. Compound Treatment:

-

Cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM).[8]

-

A vehicle control (e.g., DMSO) is included.

-

The plate is incubated for an additional 48-72 hours.[8]

3. MTT Reagent Addition:

-

The MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

-

A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

1. Preparation of Compound Dilutions:

-

A two-fold serial dilution of the oxazole compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8][9]

2. Inoculation:

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[9]

-

A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[8]

3. Incubation:

-

The plate is incubated at 37°C for 18-24 hours.[8]

4. MIC Determination:

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Signaling Pathways and Mechanisms of Action

Fluorinated oxazoles can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and survival.[10][11] Its activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[10][12] Activated PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt.[10] Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth, while inhibiting apoptosis.[10][13]

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Synthetic Approaches to Fluorinated Oxazoles

The synthesis of fluorinated oxazole derivatives often involves the introduction of fluorine at a late stage of the synthetic route or the use of fluorinated building blocks. Common strategies include the van Leusen oxazole synthesis, where a fluorinated aldehyde or a tosylmethyl isocyanide (TosMIC) derivative can be employed. Another approach is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino ketone. Fluorine can be incorporated into the acyl or ketone moiety.

General Experimental Workflow for Oxazole Synthesis (van Leusen)

Caption: A generalized workflow for the van Leusen synthesis of fluorinated oxazoles.

Conclusion

The incorporation of fluorine into the oxazole scaffold represents a highly effective strategy for optimizing the pharmacological properties of this important class of bioactive compounds. By judiciously positioning fluorine atoms, researchers can enhance potency, improve metabolic stability, and fine-tune physicochemical properties to develop drug candidates with superior therapeutic profiles. The quantitative data, experimental protocols, and pathway diagrams presented in this guide serve as a valuable resource for scientists and drug development professionals working to unlock the full potential of fluorinated oxazoles in modern medicine.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 13. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

An In-depth Technical Guide on the Theoretical and Experimental Studies of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Oxazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details the computational methodologies used to predict its molecular structure, spectroscopic profile, and electronic properties. It also outlines experimental protocols for its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction

Heterocyclic compounds containing oxazole rings are significant scaffolds in the development of new therapeutic agents and functional materials.[3][4] The title compound, 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde (CAS: 152940-51-7, Formula: C₁₀H₆FNO₂, Molecular Weight: 191.16), combines the reactive aldehyde functionality with the electronically significant fluoro-phenyl and oxazole moieties.[5][6] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the structure-property relationships of such molecules.[7] These computational methods allow for the prediction of geometric parameters, vibrational frequencies, electronic transitions, and reactivity, providing valuable insights that complement experimental findings.[8] This guide will draw upon established theoretical data for structurally similar compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to illustrate the expected properties of the title compound.[1][2]

Theoretical Studies: Computational Methodology

The theoretical analysis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a preferred method for its balance of accuracy and computational cost.[7]

A standard and effective approach involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1] The 6-311++G(d,p) basis set is commonly employed as it provides a good description of electronic properties for molecules containing heteroatoms.[2] All calculations, including geometry optimization, frequency calculations, and electronic property predictions, are performed using this level of theory. To improve the agreement between theoretical and experimental vibrational frequencies, a scaling factor (e.g., 0.9613) is often applied to the computed wavenumbers.[1]

Predicted Molecular Properties

The following sections detail the predicted properties of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde, using data from the closely related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as a reference for quantitative values, as specific theoretical studies on the title compound are not available in the cited literature.[2]

Molecular Geometry

The geometry of the molecule is optimized to find the lowest energy conformation. The planarity of the phenyl and oxazole rings is a key feature. The calculated bond lengths and angles provide a precise three-dimensional structure. For the analogous oxadiazole, the C-O bond lengths in the heterocyclic ring are around 1.366-1.368 Å, and the C=N double bond is approximately 1.298 Å.[1][2] The C-F bond length is calculated to be around 1.352 Å.[2]

Table 1: Predicted Geometrical Parameters (based on a similar oxadiazole)[2]

| Parameter | Bond | Length (Å) | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Length | C-F | 1.352 | Bond Angle | C-C-F | ~118-120 |

| C-O (ring) | ~1.37 | C-O-C (ring) | ~105-108 | ||

| C=N (ring) | ~1.30 | C-C=N (ring) | ~110-115 | ||

| C-C (ring) | ~1.39-1.40 | C-N=C (ring) | ~105-110 |

| | C-H | ~1.08 | | H-C-C | ~120 |

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical frequency calculations can predict the infrared (IR) spectrum. This is invaluable for assigning experimental peaks to specific vibrational modes. Key expected vibrations include C-H stretching in the aromatic ring, C=O stretching of the aldehyde, C=N and C=C stretching within the rings, and C-F stretching.

Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹)[2]

| Vibrational Mode | Predicted Wavenumber (Scaled) | Expected Experimental Range |

|---|---|---|

| Aromatic C-H stretch | ~3100-3050 | 3100-3000 |

| Aldehyde C=O stretch | ~1710-1690 | 1715-1695 |

| Aromatic C=C stretch | ~1600-1450 | 1610-1450 |

| Ring C=N stretch | ~1580-1550 | 1600-1550 |

| Ring C-O stretch | ~1230-1150 | 1250-1150 |

| C-F stretch | ~1230 | 1250-1210 |

| Aryl C-H out-of-plane bend | ~970-680 | 970-690 |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[8][9] For the related oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which indicates good kinetic stability.[2]

Table 3: Predicted Electronic Properties and Reactivity Descriptors[2]

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5743 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.0928 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4815 |

| Ionization Potential (I) | -EHOMO | 6.5743 |

| Electron Affinity (A) | -ELUMO | 2.0928 |

| Electronegativity (χ) | (I + A) / 2 | 4.3336 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2408 |

| Chemical Softness (S) | 1 / (2η) | 0.2231 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.1956 |

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electron density, which is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10] For 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde, the most negative regions (nucleophilic sites, typically colored red) are expected around the nitrogen atom of the oxazole ring and the oxygen atom of the carbaldehyde group.[2][11] The fluorine atom also contributes to a negative potential.[10] Positive regions (electrophilic sites, colored blue) are generally located around the hydrogen atoms. The MEP analysis indicates that the oxazole nitrogen is a likely site for electrophilic attack and hydrogen bonding interactions.[2][10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[12] This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. Significant interactions are expected between the lone pairs (n) of the oxygen and nitrogen atoms and the antibonding (π) orbitals of the aromatic and oxazole rings.[12][13] These n -> π interactions lead to intramolecular charge transfer (ICT), which stabilizes the molecular system.

Experimental Protocols

Synthesis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde